N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-propoxybenzamide
Description
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a 4-methylphenylmethyl group and a propoxybenzamide moiety
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C21H23N3O2/c1-3-14-26-19-7-5-4-6-18(19)21(25)23-20-12-13-22-24(20)15-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3,(H,23,25) |
InChI Key |
GGFIPTHCTQZCNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with 2-propoxybenzoyl chloride under basic conditions to form the desired benzamide compound .
Chemical Reactions Analysis
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrazole ring
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE can be compared with other similar compounds, such as:
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYBENZAMIDE: This compound differs by having a methoxy group instead of a propoxy group, which can affect its chemical properties and biological activity.
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-ETHOXYBENZAMIDE: Similar to the previous compound, the ethoxy group substitution can lead to variations in reactivity and application potential
These comparisons highlight the unique aspects of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE, such as its specific substituents and their influence on the compound’s overall behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
